Tetrodotoxin

Catalog No.
S584996
CAS No.
4368-28-9
M.F
C11H17N3O8
M. Wt
319.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrodotoxin

CAS Number

4368-28-9

Product Name

Tetrodotoxin

IUPAC Name

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3?,4-,5+,6-,7+,9+,10-,11+/m1/s1

InChI Key

CFMYXEVWODSLAX-HUILCFQTSA-N

SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

solubility

Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents

Synonyms

Fugu Toxin, Tarichatoxin, Tetradotoxin, Tetrodotoxin, Toxin, Fugu

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O

The exact mass of the compound Tetrodotoxin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l at 25 °c /miscible/ (est)soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Biotoxins -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrodotoxin (TTX) is a potent neurotoxin that serves as a foundational tool in neuroscience and pharmacology for its highly selective and reversible blockade of voltage-gated sodium channels (Nav channels). By physically occluding the outer pore of most Nav channel subtypes at nanomolar concentrations, TTX effectively inhibits the initiation and propagation of action potentials. This property makes high-purity TTX an indispensable reagent for functionally isolating specific neural pathways, characterizing sodium channel subtypes, and studying physiological processes dependent on neuronal excitability.

Procuring Tetrodotoxin requires careful consideration of both the specific analog and its formulation, as these are not interchangeable. The in-class substitute, Saxitoxin (STX), exhibits significantly different binding affinities for key sodium channel subtypes, such as Nav1.7, making it unsuitable for studies targeting that specific channel. Furthermore, the choice between citrate-buffered and citrate-free TTX is critical; citrate enhances aqueous solubility and stability but can directly inhibit calcium channels and alter assay conditions, necessitating the use of the citrate-free form for sensitive electrophysiological or cell-based systems. Finally, substituting high-purity TTX with crude pufferfish extracts introduces numerous unknown alkaloids and contaminants, compromising experimental reproducibility and introducing confounding off-target effects.

Superior Potency for Human Nav1.7 Blockade vs. Saxitoxin

For research targeting the human Nav1.7 channel, a key mediator of pain signaling, Tetrodotoxin is a significantly more potent inhibitor than its common substitute, Saxitoxin (STX). Whole-cell electrophysiology recordings demonstrate that TTX blocks human Nav1.7 with an IC50 of 18.6 nM, whereas STX is approximately 250-fold less potent against this specific isoform, with an IC50 of 702 nM. This stark difference in potency makes TTX the required tool for selective inhibition of Nav1.7 in the presence of other channel subtypes where STX might be less effective or require prohibitively high concentrations.

Evidence DimensionInhibitory Concentration (IC50) on human Nav1.7
Target Compound Data18.6 ± 1.0 nM
Comparator Or BaselineSaxitoxin (STX): 702 ± 53 nM
Quantified Difference~250-fold higher potency for Tetrodotoxin
ConditionsWhole-cell voltage-clamp recordings on HEK293 cells stably expressing human Nav1.7 channels.

This evidence directly informs procurement for pain research, where selective and potent blockade of Nav1.7 is essential for mechanistic studies and drug discovery.

Formulation Choice: Citrate Buffer for Enhanced Solubility and Stability

Pure, citrate-free Tetrodotoxin is poorly soluble in water, presenting significant handling and processability challenges. Commercial preparations often include a citrate buffer (pH ~4.8), which increases the aqueous solubility to approximately 1 mg/mL. This formulation allows for the preparation of stable, concentrated aqueous stock solutions that can be stored frozen for up to one month, whereas unbuffered aqueous solutions are not recommended for storage beyond one day. This makes the citrate-buffered form a more practical choice for routine laboratory use where convenience and long-term stability of stock solutions are required.

Evidence DimensionAqueous Solubility & Stock Solution Stability
Target Compound DataSoluble to ~1 mg/mL in water (as citrate salt); stable for up to 1 month when frozen.
Comparator Or BaselineCitrate-free TTX: Insoluble in water; requires acidic buffer (pH 4-5) for dissolution.
Quantified DifferenceQualitative improvement from insoluble to ~1 mg/mL solubility in a ready-to-use format.
ConditionsStandard laboratory conditions for stock solution preparation and storage (-20°C).

This directly impacts procurement decisions based on laboratory workflow, reducing preparation time and improving the reliability and shelf-life of experimental reagents.

Purity-Linked Reproducibility: Avoiding Confounding Variables from Crude Extracts

Using a highly purified (>98%) Tetrodotoxin standard is critical for experimental reproducibility, as crude or semi-purified extracts from sources like pufferfish contain a variable mixture of TTX analogs and other unrelated toxic compounds. The toxicity and pharmacological activity of these extracts can vary significantly between species, seasons, and geographic locations, making them unsuitable for quantitative studies. For instance, pufferfish liver and ovaries can contain high concentrations of TTX, but these tissues also accumulate other bioactive molecules that can interfere with assays. Procuring a certified, high-purity compound eliminates this source of variability, ensuring that observed effects are attributable solely to Tetrodotoxin.

Evidence DimensionCompound Purity and Composition
Target Compound Data>98% pure Tetrodotoxin (CAS 4368-28-9)
Comparator Or BaselineCrude Pufferfish (Fugu) Extract: Contains an uncharacterized mixture of TTX analogs and other bioactive compounds.
Quantified DifferenceDifference between a single, defined molecular entity and a complex, variable biological mixture.
ConditionsHigh-performance liquid chromatography (HPLC) or similar analytical validation.

This is a fundamental procurement consideration for any laboratory where assay reproducibility, data integrity, and the ability to draw unambiguous conclusions are priorities.

Selective Pharmacological Dissection of Nav1.7-Mediated Pain Pathways

Based on its ~250-fold higher potency for human Nav1.7 compared to Saxitoxin, Tetrodotoxin is the appropriate choice for experiments designed to isolate the contribution of this specific channel in nociceptive signaling pathways.

High-Throughput Screening and Assay Development Requiring Stable Stock Solutions

For workflows demanding consistent and reliable reagent preparation, the citrate-buffered form of Tetrodotoxin is recommended. Its enhanced aqueous solubility and stability in frozen stock solutions ensure processability and reproducibility in automated or multi-day experimental protocols.

Use as a Reference Standard in Analytical Toxicology and Food Safety

In analytical testing to detect seafood contamination, the use of a >98% pure Tetrodotoxin standard is non-negotiable. It provides the necessary calibration standard to quantify toxin levels accurately, a task impossible to perform reliably with uncharacterized crude extracts.

Investigating Neuronal Function in Citrate-Sensitive Systems

When studying neuronal networks in systems where citrate may act as a calcium chelator or otherwise interfere with cellular function, procuring citrate-free Tetrodotoxin is essential. This allows for channel blockade without introducing confounding variables from the buffer itself.

Physical Description

Solid; [HSDB] Colorless solid; [NIOSH] White powder; [MSDSonline]
Colorless crystalline solid that darkens when heated above 428°F (220°C).

Color/Form

Crystals

XLogP3

-5.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

319.10156451 g/mol

Monoisotopic Mass

319.10156451 g/mol

Heavy Atom Count

22

LogP

log Kow = -6.21 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /Nitrogen oxide/.

Melting Point

225 °C (decomposes)

UNII

3KUM2721U9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of chronic and breakthrough pain in advanced cancer patients as well as for the treatment of opioid dependence.

Therapeutic Uses

/EXPL THER/ Corneal injury can produce photophobia, an aversive sensitivity to light. Using topical application of lidocaine, a local anesthetic, and tetrodotoxin (TTX), a selective voltage-sensitive sodium channel blocker, we assessed whether enhanced aversiveness to light induced by corneal injury in rats was caused by enhanced activity in corneal afferents. Eye closure induced by 30 seconds of exposure to bright light (460-485 nm) was increased 24 hours after corneal injury induced by de-epithelialization. Although the topical application of lidocaine did not affect the baseline eye closure response to bright light in control rats, it eliminated the enhancement of the response to the light stimulus after corneal injury (photophobia). Similarly, topical application of TTX had no effect on the eye closure response to bright light in rats with intact corneas, but it markedly attenuated photophobia in rats with corneal injury. Given the well-established corneal toxicity of local anesthetics, we suggest TTX as a therapeutic option to treat photophobia and possibly other symptoms that occur in clinical diseases that involve corneal nociceptor sensitization. PERSPECTIVE: We show that lidocaine and TTX attenuate photophobia induced by corneal injury. Although corneal toxicity limits use of local anesthetics, TTX may be a safer therapeutic option to reduce the symptom of photophobia associated with corneal injury.
/EXPL THER/ Burn injuries have been identified as the primary cause of injury in 5% of U.S. military personnel evacuated from Operations Iraqi Freedom and Enduring Freedom. Severe burn-associated pain is typically treated with opioids such as fentanyl, morphine, and methadone. Side effects of opioids include respiratory depression, cardiac depression, decrease in motor and cognitive function, as well as the development of hyperalgesia, tolerance and dependence. These effects have led us to search for novel analgesics for the treatment of burn-associated pain in wounded combat service members. Tetrodotoxin (TTX) is a selective voltage-gated sodium channel blocker currently in clinical trials as an analgesic. A phase 3 clinical trial for cancer-related pain has been completed and phase 3 clinical trials on chemotherapy-induced neuropathic pain are planned. It has also been shown in mice to inhibit the development of chemotherapy-induced neuropathic pain. TTX was originally identified as a neurotoxin in marine animals but has now been shown to be safe in humans at therapeutic doses. The antinociceptive effects of TTX are thought to be due to inhibition of Na(+) ion influx required for initiation and conduction of nociceptive impulses. One TTX sensitive sodium channel, Nav1.7, has been shown to be essential in lowering the heat pain threshold after burn injuries. To date, the analgesic effect of TTX has not been tested in burn-associated pain. Male Sprague-Dawley rats were subjected to a full thickness thermal injury on the right hind paw. TTX (8 ug/kg) was administered once a day systemically by subcutaneous injection beginning 3 days post thermal injury and continued through 7 days post thermal injury. Thermal hyperalgesia and mechanical allodynia were assessed 60 and 120 min post injection on each day of TTX treatment. TTX significantly reduced thermal hyperalgesia at all days tested and had a less robust, but statistically significant suppressive effect on mechanical allodynia. These results suggest that systemic TTX may be an effective, rapidly acting analgesic for battlefield burn injuries and has the potential for replacing or reducing the need for opioid analgesics.
/EXPL THER/ Persistent muscle pain is a common and disabling symptom for which available treatments have limited efficacy. Since tetrodotoxin (TTX) displays a marked antinociceptive effect in models of persistent cutaneous pain, we tested its local antinociceptive effect in rat models of muscle pain induced by inflammation, ergonomic injury and chemotherapy-induced neuropathy. While local injection of TTX (0.03-1 ug) into the gastrocnemius muscle did not affect the mechanical nociceptive threshold in naive rats, exposure to the inflammogen carrageenan produced a marked muscle mechanical hyperalgesia, which was dose-dependently inhibited by TTX. This antihyperalgesic effect was still significant at 24 hr. TTX also displayed a robust antinociceptive effect on eccentric exercise-induced mechanical hyperalgesia in the gastrocnemius muscle, a model of ergonomic pain. Finally, TTX produced a small but significant inhibition of neuropathic muscle pain induced by systemic administration of the cancer chemotherapeutic agent oxaliplatin. These results indicate that TTX-sensitive sodium currents in nociceptors play a central role in diverse states of skeletal muscle nociceptive sensitization, supporting the suggestion that therapeutic interventions based on TTX may prove useful in the treatment of muscle pain.
/EXPL THER/ OBJECTIVE: This study evaluated subcutaneous injections of tetrodotoxin (TTX) for the treatment of moderate to severe, inadequately controlled cancer-related pain. METHODS: Eligible patients were randomized to receive TTX (30 ug) or placebo subcutaneously twice daily for four consecutive days. Efficacy was assessed using pain and composite endpoints (including pain and quality of life measures), and safety was evaluated using standard measures. RESULTS: 165 patients were enrolled at 19 sites in Canada, Australia, and New Zealand, with 149 patients in the primary analysis "intent-to-treat" population. The primary analysis supports a clinical benefit of TTX over placebo based on the pain endpoint alone with a clinically significant estimated effect size of 16.2% (p = 0.0460). The p value was nominally statistically significant after prespecified (Bonferroni Holm) adjustment for the two primary endpoints but not at the prespecified two-sided 5% level. The mean duration of analgesic response was 56.7 days (TTX) and 9.9 days (placebo). Most common adverse events were nausea, dizziness, and oral numbness or tingling and were generally mild to moderate and transient. CONCLUSIONS: Although underpowered, this study demonstrates a clinically important analgesic signal. TTX may provide clinically meaningful analgesia for patients who have persistent moderate to severe cancer pain despite best analgesic care.
For more Therapeutic Uses (Complete) data for Tetrodotoxin (6 total), please visit the HSDB record page.

Mechanism of Action

Tetrodotoxin binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. The binding of any molecules to this site will temporarily disable the function of the ion channel. Saxitoxin and several of the conotoxins also bind the same site.
Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX.
... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4368-28-9

Absorption Distribution and Excretion

Twenty-three specimens of a tree-frog Polypedates sp. were collected from two locations (Mymensingh and Barisal) of Bangladesh in 1999, and assayed for their toxicity scores and toxin principle. Among the tissues, only the skin of the Mymensingh specimens was found to be toxic in mouse test, with the toxicity scores of 31-923 ug/g. The toxin isolated from the skin was analyzed by high-performance liquid chromatography, electrospray ionization-time of flight mass spectrometry and proton nuclear magnetic resonance, and characterized as tetrodotoxin, a toxin principle.
Tetrodotoxin (TTX) and its analogs (TTXs), widely distributed among marine as well as terrestrial animals, induce dangerous intoxications. These highly potential toxins are also known as the causative agent of puffer fish poisoning. ... TTX, anhydrotetrodotoxin, 11-deoxytetrodotoxin and trideoxytetrodotoxin were determined in separated tissues of Bangladeshi marine puffers, Takifugu oblongus. TTX was predominant in skin, muscle and liver, whereas trideoxytetrodotoxin preponderated in the ovary. The toxicity of the various tissues was determined by a mouse bioassay.
To investigate the relationship between the toxicity of puffer fish and the distribution of tetrodotoxin-producing bacteria in puffer fish Fugu rubripes collected from the Bohai Sea of China, bacteria were isolated from each organ (ovaries, livers, intestines and gallbladders) and screened for tetrodotoxin (TTX) production. 20 out of 36 isolated strains were found to produce TTX in vitro. In the organs of ovaries and livers whose toxicity is more potent than other organs, the number and toxicity of TTX-producing strains was greater than that of others. Most TTX-producing bacterial strains were identified as Bacillus spp. (19 strains) and Actinomycete spp. (1 strain) based on the morphological observation, physiological and biochemical characteristics and G+C content of DNA. The purified toxin was identified to be TTX by high performance liquid chromatography assay, thin-layer chromatography assay and electrospray ionization mass spectrometry analysis. Our results suggested that TTX-producing bacteria are closely related to the toxification of the puffer fish. More research is needed to elucidate the mechanism of TTX synthesis and the role of TTX in bacteria.
The liver homogenate of puffer fish was fractionated into blood cell, nuclear, mitochondrial, microsomal and cytosol fractions by the differential centrifugation method. ... Analyses by HPLC and LC-FABMS demonstrated that tetrodotoxin is the major toxic principle in each fraction. These results reveal that tetrodotoxin is widely distributed in organelles in liver cells, though predominantly in the cytosol fraction.
For more Absorption, Distribution and Excretion (Complete) data for Tetrodotoxin (9 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic source of tetrodotoxin is uncertain. No algal source has been identified, and until recently tetrodotoxin was assumed to be a metabolic product of the host. However, recent reports of the production of tetrodotoxin/anhydrotetrodotoxin by several bacterial species, including strains of the family Vibrionaceae, Pseudomonas sp., and Photobacterium phosphoreum, point toward a bacterial origin of this family of toxins.
To investigate the genes related to the biosynthesis or accumulation of tetrodotoxin (TTX) in pufferfish, mRNA expression patterns in the liver from pufferfish, akamefugu Takifugu chrysops and kusafugu Takifugu niphobles, were compared by mRNA arbitrarily primed reverse transcription-polymerase chain reaction (RAP RT-PCR) with fish bearing different concentrations of TTX and its derivatives. RAP RT-PCR provided a 383 bp cDNA fragment and its transcripts were higher in toxic than non-toxic pufferfish liver. Its deduced amino acid sequence was similar to those of fibrinogen-like proteins reported for other vertebrates. Northern blot analysis and rapid amplification of cDNA ends (RACE) revealed that the cDNA fragment of 383 bp was composed of at least three fibrinogen-like protein (flp) genes, flp-1, flp-2 and flp-3. Relative mRNA levels of flp-1, flp-2 and flp-3 showed a linear correlation with toxicity of the liver for two pufferfish species.

Wikipedia

Tetrodotoxin

Use Classification

-> NIOSH Emergency Response Categories

Methods of Manufacturing

Tetrodotoxin is obtained from the ovaries of suitable fish after precipitating the protein by chromatography on active charcoal. Usually, 8 - 9 g of pure tetrodotoxin are obtained from 1000 g of roe.
Toxin from the ovaries and liver of many species of Tetraodontidae, especially the globe fish (Spheroides rubripes).
Tetrodotoxin, a toxic principal of puffer-fish poisoning, is one of the most famous marine natural products, and has been known as a formidable synthetic target in synthesis owing to its multifunctional structure and unusual chemical properties. From the perspective of supplying tetrodotoxin derivatives such as labeled molecules for biochemical research, /a/... total synthesis of tetrodotoxin from a synthetic intermediate for 11-deoxytetrodotoxin, which was previously prepared from levoglucosenone as a chiral starting material in this laboratory. This paper discloses the details of the total synthesis with special reference to significant influences on the neighboring functional groups found in the installation of guanidine. ...
Puffer fishes were collected from the central sea in Vietnam from spring to summer season. The eggs were incubated in MRS broth that was used to test the toxicity in mice and isolate the lactic acid bacteria community that could produce tetrodotoxin (TTX). Thin layer chromatography (TLC) and high performance lipid chromatography (HPLC) were used to detect and quantify TTX. As a result, Enterococcus faecium AD1 which was identified by biochemical test and 16S rRNA analysis could produce TTX 0.3 mg/mL when cultured in MRS broth. The bacterium was optimized for TTX production and gave 0.18 mg/mL, 0.07 mg/mL, and 0.15 mg/mL in media prepared from the meat-washing water of freshwater fishes (Pangasius bocourti, Oreochromis sp.) and sea fish (Auxis thazard), respectively, that are also hopeful to answer some poisoning cases related to eating fishes. Enterococcus faecium also showed the wide antimicrobial activities on yeast, Gram-negative and -positive bacteria. Extracted exopolysaccharide (EPS) that reacted with 2,2-diphenyl-1-picrylhydrazyl to give IC50 at 5 mg/mL equaled 11 mg/mL ascorbic acid which could show effects on Hela-6 and Hep G2 using sulforhodamine B test. Enterococcus faecium can be claimed as a promising source in tetrodotoxin and biological compounds.
For more Methods of Manufacturing (Complete) data for Tetrodotoxin (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

The mouse bioassay developed for paralytic shellfish poisoning (PSP) can be used to monitor tetrodotoxin in pufferfish and is the current method of choice. An HPLC method with post-column reaction with alkali and fluorescence has been developed to determine tetrodotoxin and its associated toxins. The alkali degradation products can be confirmed as their trimethylsilyl derivatives by gas chromatography/mass spectrometry. These chromatographic methods have not yet been validated.
Determination of puffer fish tetrodotoxin by capillary isotachophoresis.
Separation of tetrodotoxin and paralytic shellfish (puffer and scallop) poisons by HPLC with a fluorometric detection using o-phthalaldehyde.
Tetrodotoxin (TTX) is a potent, low molecular weight analyte that can lead to fatal poisoning and requires a sensitive, rapid detection method. Here, we have developed a competitive, lateral-flow immunochromatographic strip combined with quantum dot nanobeads (QDNBs) and gold nanoflowers (AuNFs). This approach is called turn-on C-LFICS and it meets all testing requirements. Subsequent analysis revealed that this turn-on C-LFICS was rapid (8 min), sensitive (LOD = 0.2 ng/mL), and quantitative (DLR = 1.56-100 ng/mL), and had a positive signal readout (based on fluorescence quenching effects) for TTX detection. Moreover, it had superior signal brightness and a low background interference signal when compared with previous methods. Finally, it can function free of interference from the sample matrix and has a demonstrated recovery range of 85.5% to 119.7% in spiked samples. Taken together, these results show that our turn-on C-LFICS is an effective detection tool for TTX or other small molecules.
For more Analytic Laboratory Methods (Complete) data for Tetrodotoxin (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Six fishermen were victims (including one death) of food poisoning from unknown fish on their boat in central Taiwan Strait, in April 2001. The symptoms were like those of tetrodotoxin (TTX) poisoning. As there was no remaining fish, a new protocol was developed to determine TTX in the urine and blood of the victims. The urine and blood samples were cleansed using a C18 Sep-Pak cartridge column, and the toxin was extracted by methanol. The eluate was filtered through a microcentrifuge filter. The filtrate was freeze-dried, dissolved in distilled water, and determined by LC-MS. The recovery was more than 88.9%. The detection limit was 15.6 nM. A linear relationship between response and concentration was obtained between 93.75 and 9375 nM of TTX. It was shown that the urine and blood of the victims contained TTX. The range of TTX was 4.5-40.6 nM in blood and 47-344 nM in urine. ...
...The purified toxin was identified to be /tetrodotoxin/ (TTX) by high performance liquid chromatography assay, thin-layer chromatography assay and electrospray ionization mass spectrometry analysis. Our results suggested that TTX-producing bacteria are closely related to the toxification of the puffer fish. More research is needed to elucidate the mechanism of TTX synthesis and the role of TTX in bacteria.
...The toxin isolated from the /tree-frog Polypedates sp./ skin was analyzed by high-performance liquid chromatography, electrospray ionization-time of flight mass spectrometry and proton nuclear magnetic resonance, and characterized as tetrodotoxin, a toxin principle.
In November 2015, a patient presented with symptoms of toxicity after eating whole boiled samples of the scavenging gastropod Nassarius (Alectrion) glans "Kinshibai" in Nagasaki. This food poisoning case was the third recorded in Japan. The case was investigated by evaluation of the toxin profile of the gastropod, and monitoring of tetrodotoxin (TTX) levels in serum and urine sampled from the affected individual. One gastropod contained a harmful dose of TTX (2.5 mg/ individual in food residue sample 2). In biological samples, maximum TTX concentrations were 42.8 ng/mL in serum on the day after onset of symptoms. TTX urinary excretion was calculated to be 2.4 mg. From the measured TTX concentrations, it was estimated that a lethal dose had been ingested in this case. Moreover, it was found by LC-QqQ-MS/MS analysis and mouse bioassay that the toxicity of "Kinshibai" was not solely due to TTX. The remaining toxicity was thought to be due to 11-oxoTTX. As in previous poisoning cases, it was concluded that ingestion of this gastropod poses a high risk of food poisoning.
For more Clinical Laboratory Methods (Complete) data for Tetrodotoxin (7 total), please visit the HSDB record page.

Interactions

The ability of a tetrodotoxin (TTX)-specific monoclonal antibody to confer passive protection against lethal TTX challenge was investigated. The monoclonal antibody, T20G10, has an estimated affinity for TTX of approximately 10-9 M and is about 50-fold less reactive with anhydrotetrodotoxin and unreactive with tetrodonic acid by competitive immunoassay. T20G10 specifically inhibited TTX binding in an in vitro radioligand receptor binding assay, but had no effect on the binding of saxitoxin to the sodium channel on rat brain membranes. In prophylaxis studies, mice were administered T20G10 via the tail vein 30 min prior to i.p. TTX challenge (10 ug/kg). Under these conditions, 100 micrograms T20G10 protected 6/6 mice, whereas 3/6 mice were protected with 50 micrograms T20G10. Non-specific control monoclonal antibody did not protect against lethality. Therapy studies simulating oral intoxication were performed with mice given a lethal dose of TTX by gavage in a suspension of non-fat dry milk in phosphate-buffered saline. Death occurred within 25-35 min in 6/6 mice not treated with T20G10. However, 500 ug T20G10 administered via the tail vein 10-15 min after oral TTX exposure prevented death in 6/6 mice. Lower doses of mAb conferred less protection.
At 24 hours after coronary artery occlusion in dogs, lidocaine (4 mg/kg, iv) and tetrodotoxin (2 ug/kg, iv) showed marked antiarrhythmic activity. At 2-fold lower doses, neither substance alone had an effect on arrhythmias, but when administered together, they induced almost complete restoration of cardiac rhythm.
Batrachotoxin increased sodium uptake by synaptosomes. Veratridine also increased the sodium uptake. Tetrodotoxin blocked the effects of the above toxins.
Denervated muscle of mice was excised after 5-6 days and incubated in 0.5% papain at 28-9 °C for 5-8 minutes. The proteolytic treatment abolished the shielding of sodium ion channel by labile surface proteins by partial removal which restored the sensitivity of receptors to tetrodotoxin after impairment by denervation.
For more Interactions (Complete) data for Tetrodotoxin (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable to boiling except in an alkaline solution.

Dates

Last modified: 04-15-2024
Yasumoto, T; Yasumura, D; Yotsu, M; Michishita, Y; Endo, A; Kotaki, Y; Bacterial Production of Tetrodotoxin and Anhydrotetrodotoxin, Agricultural and Biological Chemistry, 503, 796-796. DOI:10.1080/00021369.1986.10867470

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